GW8510 is a synthetic small-molecule compound primarily known for its inhibitory activity against cyclin-dependent kinases (CDKs) [, , ]. It is widely used in scientific research to investigate cellular processes such as cell cycle regulation, apoptosis, and differentiation, as well as to explore its potential therapeutic implications for various diseases including cancer and neurodegenerative disorders [, , , , , , , , , , , , , , , , , , ].
GW8510 is cataloged under the Chemical Abstracts Service number 222036-17-1 and is available from multiple suppliers for research purposes. It is primarily classified as a small molecule drug with specific activity against cyclin-dependent kinases, particularly in the context of cancer biology and cellular metabolism .
The synthesis of GW8510 involves a multi-step chemical reaction starting from 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide. The process is conducted under controlled laboratory conditions to ensure high purity and yield, typically resulting in a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography .
The synthetic routes often include:
GW8510 has a molecular weight of 449.5 g/mol. Its structural formula reveals a complex arrangement that facilitates its interaction with biological targets, particularly cyclin-dependent kinases. The compound's three-dimensional conformation plays a crucial role in its binding affinity and specificity towards its targets .
GW8510 participates in various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, allowing for tailored modifications to optimize the compound's properties.
GW8510 functions primarily by inhibiting cyclin-dependent kinase 2 activity, which plays a vital role in cell cycle regulation. Studies have shown that treatment with GW8510 leads to increased expression of p53-responsive genes, suggesting activation of the p53 pathway. This activation results in cell cycle arrest at the G2/M phase, thereby hindering cell proliferation in various cancer models .
Moreover, GW8510 has been implicated in promoting autophagic cell death through the downregulation of ribonucleotide reductase M2 expression, which is crucial for DNA synthesis and repair mechanisms .
GW8510 appears as a yellow solid at room temperature. Its solubility characteristics are essential for its biological activity and are typically assessed in various solvents to determine optimal conditions for experimental applications. The compound's stability under physiological conditions is also critical for its potential therapeutic use.
Relevant data regarding its solubility, melting point, boiling point, and other physical properties are typically documented in chemical databases such as PubChem and ChemIDplus .
GW8510 has shown promise in several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2